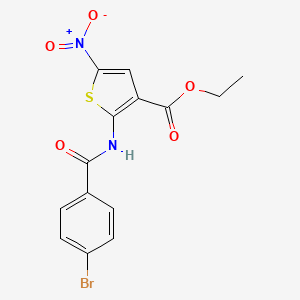

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate

Description

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted at positions 2, 3, and 3. The structure includes:

- A 5-nitrothiophene core, where the nitro group at position 5 imparts strong electron-withdrawing effects.

- An ethyl carboxylate at position 3, enhancing solubility in polar solvents.

This compound is likely of interest in medicinal chemistry and materials science due to its functional group diversity, which may influence reactivity, crystallinity, or biological activity.

Properties

IUPAC Name |

ethyl 2-[(4-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXWYKYZNABEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate typically involves multiple steps. One common method starts with the nitration of thiophene to introduce the nitro group at the 5-position. This is followed by the bromination of benzamide to obtain 4-bromobenzamide. The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromobenzamido group can be reduced to a benzamido group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of benzamido derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobenzamido group can form hydrogen bonds with target proteins, affecting their function. The thiophene ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Structure Validation : Tools like SHELX () and ORTEP-III () are critical for confirming molecular geometry and intermolecular interactions in crystallographic studies .

- Limitations : Direct comparative data on biological activity or thermodynamic properties (e.g., melting points) are lacking in the provided evidence. Further experimental studies are needed to quantify solubility, stability, and reactivity differences.

Biological Activity

Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate (CAS Number: 477490-71-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

- Molecular Formula : C14H11BrN2O5S

- Molecular Weight : 399.2165 g/mol

- SMILES Notation : CCOC(=O)c1cc(sc1NC(=O)c1ccc(cc1)Br)N+[O-]

The structure features a thiophene ring, nitro group, and bromobenzamide moiety, which are critical for its biological interactions.

The biological activity of this compound has been primarily linked to its ability to induce apoptosis in cancer cells. The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.

Apoptosis Induction

Research indicates that this compound can effectively induce apoptosis through several pathways:

- Cell Cycle Arrest : Flow cytometry studies demonstrated that treatment with the compound resulted in a notable increase in the G2/M phase population, indicating cell cycle arrest. This was associated with an increase in apoptotic markers such as caspase activation and PARP cleavage .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to elevate ROS levels, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Biological Activity Evaluation

A series of studies have quantitatively assessed the biological activity of this compound. The following table summarizes key findings regarding its cytotoxicity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction |

| HeLa | 45.0 | Cell cycle arrest |

| A549 | 30.5 | ROS generation |

Case Studies

- Breast Cancer Study : In a study involving MCF-7 cells, this compound exhibited an IC50 value of 23.2 μM after 48 hours of treatment. The study highlighted significant apoptosis induction as evidenced by increased Annexin V staining and activation of caspases .

- Hepatoprotective Effects : Another study explored the hepatoprotective properties of this compound where it was administered alongside chemotherapeutic agents. Results showed a restoration of liver enzyme levels towards normal values, suggesting that the compound may mitigate some toxic effects associated with chemotherapy .

Discussion

The promising biological activities of this compound position it as a potential candidate for further development in cancer therapeutics. Its ability to induce apoptosis and influence cell cycle dynamics makes it a valuable subject for ongoing research.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the thiophene core. A common approach includes:

- Step 1: Formation of the thiophene backbone via cyclization or condensation reactions.

- Step 2: Introduction of the 4-bromobenzamido group using coupling agents (e.g., carbodiimides) in solvents like DMF.

- Step 3: Nitration at the 5-position of the thiophene ring under controlled conditions to avoid over-oxidation.

- Step 4: Esterification to introduce the ethyl carboxylate moiety. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. What spectroscopic techniques are essential for structural characterization?

Key methods include:

- NMR Spectroscopy: H and C NMR confirm substituent positions and integration ratios.

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm, nitro group vibrations at ~1520 cm).

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond angles and spatial arrangement .

Q. How is purity assessed post-synthesis?

Purity is verified using:

- TLC/HPLC: To detect unreacted starting materials or by-products.

- Elemental Analysis: Matches experimental and theoretical C, H, N, S percentages.

- Melting Point Consistency: Deviations >2°C suggest impurities .

Q. What biological activities are observed in structural analogs?

Similar thiophene derivatives exhibit:

- Antitumor Activity: Inhibition of cancer cell proliferation via apoptosis induction.

- Antimicrobial Effects: Disruption of bacterial cell membranes or enzyme inhibition.

- Enzyme Modulation: Interaction with kinases or proteases due to electron-deficient aromatic systems .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro, bromo) influence reactivity and bioactivity?

- Synthetic Reactivity: The nitro group directs electrophilic substitution to specific positions, while the bromo group enhances stability in cross-coupling reactions.

- Biological Activity: These groups increase binding affinity to target proteins (e.g., via halogen bonding with active-site residues). Computational studies suggest nitro groups enhance π-π stacking in enzyme pockets .

Q. What strategies resolve contradictions between spectroscopic and computational data?

- Cross-Validation: Use complementary techniques (e.g., X-ray crystallography to resolve NMR ambiguities).

- DFT Calculations: Compare experimental IR/NMR shifts with theoretical models to identify misassignments.

- Re-synthesis and Re-analysis: Eliminate batch-specific anomalies .

Q. How can reaction yields be optimized in multi-step syntheses?

- Catalyst Screening: Triethylamine (TEA) or DMAP improves acylation efficiency.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control: Nitration at 0–5°C minimizes side reactions.

- Step-wise Monitoring: Real-time TLC ensures completion before proceeding .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinases).

- QSAR Studies: Correlate substituent electronic effects (Hammett constants) with bioactivity data from analogs.

- MD Simulations: Assess binding stability over time (e.g., RMSD plots for ligand-protein complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.